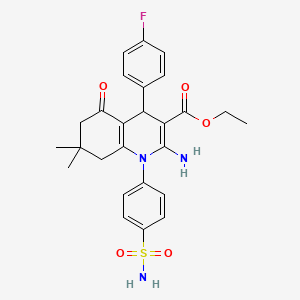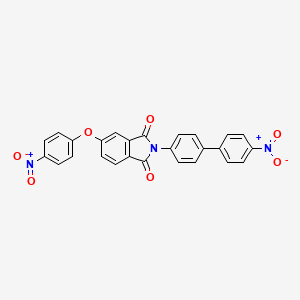![molecular formula C11H15N7OS2 B11524248 4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11524248.png)
4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves multiple steps. One common synthetic route starts with the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with formaldehyde to form the intermediate compound. This intermediate is then reacted with 6-chloro-1,3,5-triazine-2-amine in the presence of a base such as triethylamine to yield the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.
Chemical Reactions Analysis
4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA topoisomerases, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cellular processes and ultimately results in cell death. Additionally, the compound can induce oxidative stress in cells by generating reactive oxygen species, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can be compared with other thiadiazole derivatives, such as:
5-Methyl-1,3,4-thiadiazol-2-amine: This compound has similar antimicrobial properties but lacks the triazine and morpholine moieties, which may contribute to the enhanced activity of the target compound.
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has a similar thiadiazole core but differs in its triazole and acetamide substituents, leading to different biological activities.
Properties
Molecular Formula |
C11H15N7OS2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H15N7OS2/c1-7-16-17-11(21-7)20-6-8-13-9(12)15-10(14-8)18-2-4-19-5-3-18/h2-6H2,1H3,(H2,12,13,14,15) |
InChI Key |
SSHHBBGONGUIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=NC(=NC(=N2)N3CCOCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-{(2E)-[(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11524174.png)
![2-chloro-N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11524180.png)


![2-{[(Chloroacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid](/img/structure/B11524198.png)

![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11524208.png)
![Benzenamine, 4-benzyloxy-N-[2-(4-pyridyl)ethyl]-](/img/structure/B11524215.png)

![3-[(2Z)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid](/img/structure/B11524230.png)
![N-{2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B11524238.png)
![(2E,5E)-3-benzyl-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11524256.png)
![(5E)-2-(4-methylanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11524263.png)
